2-bromo-3aH-thieno[3,2-c]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3aH-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3aH-thieno[3,2-c]pyridin-4-one can be achieved through both one-pot and step-wise methods. One common approach involves the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate and hydrazine hydrate. This reaction can be carried out in a single step or through a step-wise process where intermediate compounds are isolated and further reacted to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, reaction time, and the use of specific catalysts or solvents to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3aH-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, methyl mercaptoacetate, and various bases or acids to facilitate the reaction. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents replacing the bromine atom, while cyclization reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-Bromo-3aH-thieno[3,2-c]pyridin-4-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: Researchers use this compound to study its effects on biological systems, including its antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the synthesis of other heterocyclic compounds, which are important in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-bromo-3aH-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Bromo-3aH-thieno[3,2-c]pyridin-4-one can be compared with other similar compounds in the thienopyridine family, such as:
Thieno[2,3-b]pyridines: These compounds have a similar structure but differ in the position of the sulfur and nitrogen atoms within the ring system.
Thieno[3,4-b]pyridines: These compounds also share a similar core structure but have different substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological properties.
Properties
Molecular Formula |
C7H4BrNOS |
---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
2-bromo-3aH-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H4BrNOS/c8-6-3-4-5(11-6)1-2-9-7(4)10/h1-4H |
InChI Key |
RLAXWVJEDHQTNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(C=C(S2)Br)C(=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.